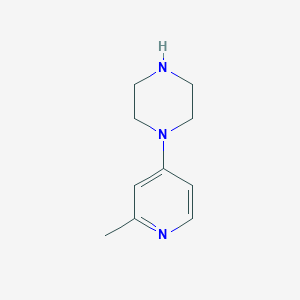

1-(2-Methylpyridin-4-yl)piperazine

Descripción general

Descripción

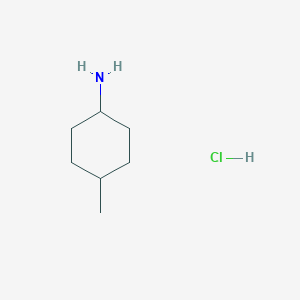

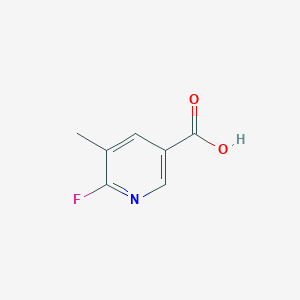

1-(2-Methylpyridin-4-yl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring attached to a methyl-substituted pyridine ring, which imparts unique chemical and biological properties.

Mecanismo De Acción

Target of Action

1-(2-Methylpyridin-4-yl)piperazine is a chemical compound and a derivative of pyridinylpiperazine Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists .

Mode of Action

If we consider the action of its related compounds, it may interact with its targets (potentially α2-adrenergic receptors) and cause changes in cellular signaling .

Biochemical Pathways

If it acts as an antagonist at α2-adrenergic receptors like its related compounds, it could potentially affect pathways related to neurotransmission and cardiovascular function .

Result of Action

If it acts as an antagonist at α2-adrenergic receptors, it could potentially modulate neurotransmission and cardiovascular function .

Análisis Bioquímico

Biochemical Properties

1-(2-Methylpyridin-4-yl)piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can influence various physiological processes, including neurotransmission and vascular tone regulation. Additionally, this compound may interact with other biomolecules, such as nitric oxide synthase, affecting the production of nitric oxide, a crucial signaling molecule .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting cell signaling pathways . Furthermore, this compound may impact gene expression by modulating transcription factors and other regulatory proteins . These effects can result in alterations in cellular metabolism, including changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an α2-adrenergic receptor antagonist, this compound binds to these receptors, preventing the binding of endogenous agonists and inhibiting receptor activation . This inhibition can lead to downstream effects on various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as improved neurotransmission and vascular tone regulation . High doses of this compound may lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the activity of enzymes such as nitric oxide synthase, impacting the production of nitric oxide . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can result in changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of this compound within specific cellular compartments . These interactions can affect the compound’s overall bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus . This localization can impact its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution . Additionally, post-translational modifications such as phosphorylation may influence the targeting and localization of this compound within cells .

Métodos De Preparación

The synthesis of 1-(2-Methylpyridin-4-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Industrial production methods often involve the use of palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient heteroarenes . These methods provide efficient and scalable routes for the production of this compound.

Análisis De Reacciones Químicas

1-(2-Methylpyridin-4-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

For example, oxidation of this compound with hydrogen peroxide can yield the corresponding N-oxide derivative. Reduction with sodium borohydride can produce the corresponding amine derivative. Substitution reactions with halogenating agents can introduce halogen atoms into the piperazine ring, resulting in halogenated derivatives .

Aplicaciones Científicas De Investigación

1-(2-Methylpyridin-4-yl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase high-performance liquid chromatography . It is also employed in the fluorometric determination of airborne diisocyanates .

In biology and medicine, this compound is studied for its potential therapeutic applications. It belongs to a class of selective alpha-2-adrenoceptor antagonists and shows sympatholytic activity . This compound is also a metabolite of Azaperone, an antipsychotic drug .

In the industrial sector, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of drugs and other bioactive compounds .

Comparación Con Compuestos Similares

1-(2-Methylpyridin-4-yl)piperazine can be compared with other similar compounds, such as 1-(2-Pyridinyl)piperazine and 1-(4-Methylpyridin-2-yl)piperazine . These compounds share structural similarities but differ in their chemical and biological properties.

1-(2-Pyridinyl)piperazine: This compound is also a piperazine derivative and acts as a selective alpha-2-adrenoceptor antagonist.

1-(4-Methylpyridin-2-yl)piperazine: This compound has a similar structure to this compound but differs in the position of the methyl group on the pyridine ring. It is used in various chemical and biological applications and has unique chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential therapeutic applications as a selective alpha-2-adrenoceptor antagonist. Its distinct chemical structure and biological activity make it a valuable compound for scientific research and industrial applications.

Propiedades

IUPAC Name |

1-(2-methylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQSNSVDULSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587921 | |

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98010-38-9 | |

| Record name | 1-(2-Methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)

![Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1317753.png)

![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)